molecular formula C5H12O2 B1585454 2-Ethylpropane-1,3-diol CAS No. 2612-29-5

2-Ethylpropane-1,3-diol

Cat. No. B1585454
CAS RN: 2612-29-5
M. Wt: 104.15 g/mol
InChI Key: HYFFNAVAMIJUIP-UHFFFAOYSA-N
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Patent
US05663452

Procedure details

JP patent publication 1 299 240 discloses a process for the preparation of 2-ethyl-1,3-propane diol from n-butyraldehyde by aldol condensation by using alkali metal alkoxides as the catalyst. The reaction was performed in the presence of sodium methoxy in a butanol solution at 40° C. 2-Ethyl-3-hydroxyhexanal formed with a yield of 52.6%, and it was hydrogenated with Raney nickel at a temperature of 100° C. and a pressure of 50 atm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal alkoxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium methoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][OH:7])[CH2:4][OH:5])[CH3:2].[CH:8](=O)[CH2:9][CH2:10]C>C(O)CCC>[CH2:1]([CH:3]([CH:6]([OH:7])[CH2:8][CH2:9][CH3:10])[CH:4]=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Two
Name
alkali metal alkoxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sodium methoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by aldol condensation

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C=O)C(CCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.